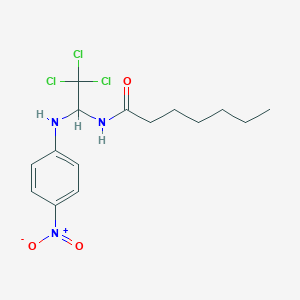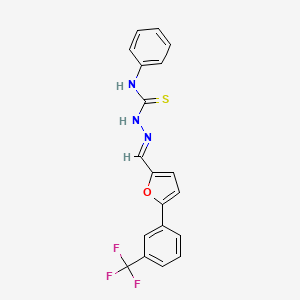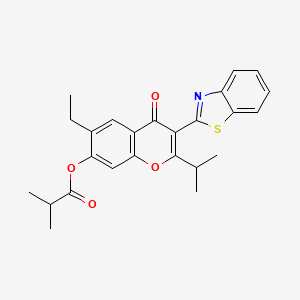![molecular formula C12H17Cl3N2O2 B11984839 2,2-dimethyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}propanamide](/img/structure/B11984839.png)
2,2-dimethyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)amino]ethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE is a synthetic organic compound It is characterized by the presence of a furan ring, a trichloromethyl group, and a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethylamine: This could be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Introduction of the trichloromethyl group: This step might involve the reaction of the intermediate with trichloromethylating agents such as chloroform in the presence of a base.
Formation of the propionamide moiety: This could be done by acylation of the intermediate with propionyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group under strong reducing conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield carboxylic acids, while reduction of the trichloromethyl group could yield simpler alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands. The presence of the furan ring and the trichloromethyl group could impart interesting biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound might find applications in the development of new polymers, coatings, or other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trichloromethyl group could be involved in covalent binding to target proteins, while the furan ring might participate in π-π interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(PHENYLAMINO)-ETHYL)-PROPIONAMIDE: Similar structure but with a phenyl group instead of a furan ring.
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(METHYLAMINO)-ETHYL)-PROPIONAMIDE: Similar structure but with a methyl group instead of a furan ring.
Uniqueness
The presence of the furan ring in 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((FURAN-2-YLMETHYL)-AMINO)-ETHYL)-PROPIONAMIDE distinguishes it from similar compounds. This structural feature could impart unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H17Cl3N2O2 |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]propanamide |
InChI |
InChI=1S/C12H17Cl3N2O2/c1-11(2,3)10(18)17-9(12(13,14)15)16-7-8-5-4-6-19-8/h4-6,9,16H,7H2,1-3H3,(H,17,18) |
Clave InChI |
MIRNJQYHVSDJIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11984760.png)







![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984815.png)


![2-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]acetamide](/img/structure/B11984832.png)
![2-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11984836.png)
![3-(4-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984842.png)
